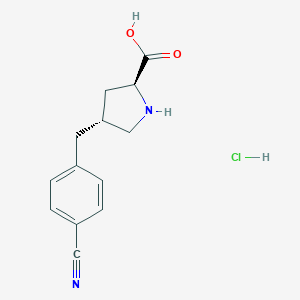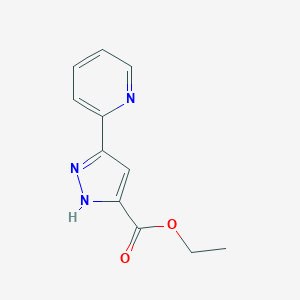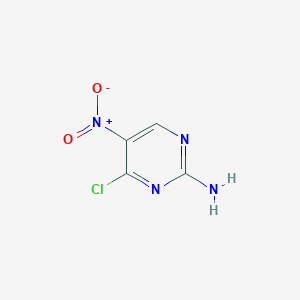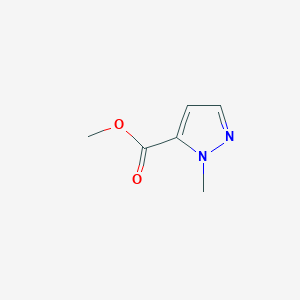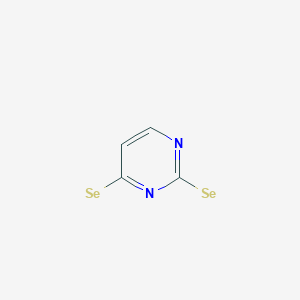
1H-Pyrimidine-2,4-diselone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrimidine-2,4-diselone is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is composed of two selenium atoms and a pyrimidine ring, making it an interesting target for synthesis and investigation.
Mechanism Of Action
The mechanism of action of 1H-Pyrimidine-2,4-diselone is not yet fully understood, but it is believed to involve the interaction of the selenium atoms with biological targets. This interaction may result in the inhibition of bacterial or fungal growth, or the activation of specific chemical reactions.
Biochemical And Physiological Effects
1H-Pyrimidine-2,4-diselone has been shown to have a range of biochemical and physiological effects. In particular, it has been found to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have potential neuroprotective effects, making it a promising target for further investigation in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
The use of 1H-Pyrimidine-2,4-diselone in lab experiments has several advantages, including its unique chemical structure and potential applications in various scientific fields. However, there are also limitations to its use, including the potential toxicity of selenium and the need for specialized equipment and procedures for its synthesis and handling.
Future Directions
There are several future directions for the investigation of 1H-Pyrimidine-2,4-diselone. These include further exploration of its potential applications in organic synthesis, as well as its use as a fluorescent probe for the detection of metal ions. Additionally, further investigation into its potential neuroprotective effects and its interactions with biological targets may lead to the development of new treatments for neurological disorders. Finally, the synthesis and investigation of new derivatives of 1H-Pyrimidine-2,4-diselone may lead to the discovery of compounds with even greater potential in scientific research.
Synthesis Methods
The synthesis of 1H-Pyrimidine-2,4-diselone can be achieved through several methods, including the reaction of pyrimidines with diselenides or the oxidation of 2,4-dihydroxypyrimidines with selenium dioxide. The use of these methods has resulted in the successful synthesis of this compound, allowing for further research into its properties and potential applications.
Scientific Research Applications
1H-Pyrimidine-2,4-diselone has been investigated for its potential applications in various scientific fields. In particular, it has been studied for its antibacterial and antifungal properties, as well as its potential as a catalyst in organic reactions. Additionally, it has been investigated for its potential as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
10443-86-4 |
|---|---|
Product Name |
1H-Pyrimidine-2,4-diselone |
Molecular Formula |
C4H2N2Se2 |
Molecular Weight |
236 g/mol |
InChI |
InChI=1S/C4H2N2Se2/c7-3-1-2-5-4(8)6-3/h1-2H |
InChI Key |
PNARTZUNXURWLX-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1[Se])[Se] |
Canonical SMILES |
C1=CN=C(N=C1[Se])[Se] |
Other CAS RN |
10443-86-4 |
synonyms |
1H-pyrimidine-2,4-diselone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



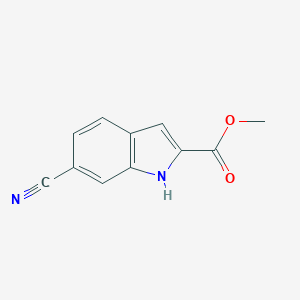
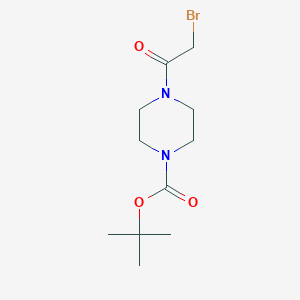
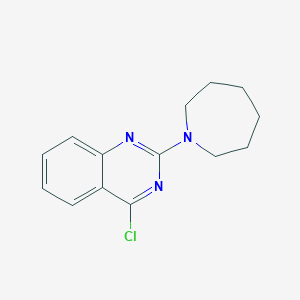
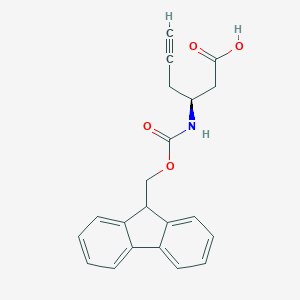
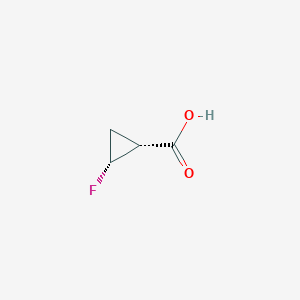
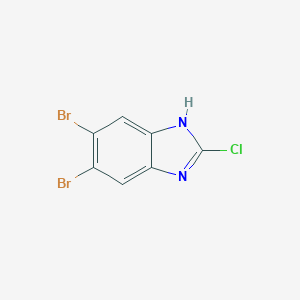
![2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B170362.png)
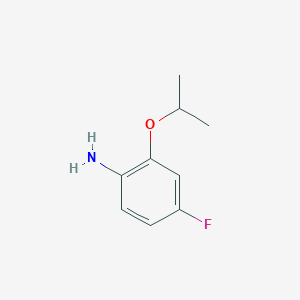
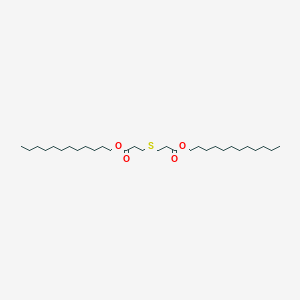
![2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic acid, methyl ester](/img/structure/B170370.png)
